molecular formula C8H3Cl2F3O2 B038548 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde CAS No. 118754-54-4

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

Cat. No. B038548
CAS RN: 118754-54-4
M. Wt: 259.01 g/mol
InChI Key: OEMRSHNCSCRBQT-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O2 . It has a molecular weight of 259.01 . The compound is used in various applications due to its unique properties .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde consists of a benzene ring substituted with two chlorine atoms, a trifluoromethoxy group, and an aldehyde group . The InChI code for this compound is 1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde has a molecular weight of 259.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde can be used as a starting material or intermediate in organic synthesis . Its unique structure, which includes both electron-withdrawing (dichloro and trifluoromethoxy groups) and electron-donating (aldehyde group) substituents, makes it a versatile compound for various chemical reactions .

Development of Azo Dyes

This compound may be used in the synthesis of new azo dyes containing a 5(4H)-oxazolone ring . Azo dyes are widely used in the textile industry due to their bright colors and resistance to fading .

Synthesis of Thiosemicarbazones

It is suitable for use in the synthesis of (E)-4-(trifluoromethoxy)benzaldehyde thiosemicarbazone . Thiosemicarbazones are known for their antiviral, antimalarial, and anticancer properties .

Proteomics Research

The compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Development of Pharmaceuticals

Given its potential use in the synthesis of thiosemicarbazones, it could be used in the development of new pharmaceuticals . Thiosemicarbazones have been studied for their potential as therapeutic agents, particularly in the treatment of cancer .

Material Science Research

In material science, this compound could potentially be used in the development of new materials with unique properties . Its unique combination of functional groups could allow for the creation of materials with specific electronic or optical properties .

properties

IUPAC Name

2,6-dichloro-4-(trifluoromethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMRSHNCSCRBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C=O)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590668
Record name 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde

CAS RN

118754-54-4
Record name 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118754-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-4-(trifluoromethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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